3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide is a fluorinated organic compound that features a trifluoromethyl group, a thiophene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene derivative: The thiophene ring is functionalized with a suitable leaving group, such as a halide.
Alkylation: The functionalized thiophene is then alkylated with 2-methyl-2-(thiophen-3-yl)propylamine under basic conditions.
Sulfonamide formation: The resulting amine is reacted with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the sulfonamide group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity.
Thiophene-based sulfonamides: These compounds have a similar core structure and can undergo analogous chemical reactions.
Uniqueness
3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide is unique due to the combination of its trifluoromethyl group, thiophene ring, and sulfonamide functional group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,3,3-trifluoro-N-(2-methyl-2-thiophen-3-ylpropyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2S2/c1-10(2,9-3-5-18-7-9)8-15-19(16,17)6-4-11(12,13)14/h3,5,7,15H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHUPPZJUMYPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CCC(F)(F)F)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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